2,6-difluoro-N-methylpyrimidin-4-amine

Medicinal chemistry Lipophilicity-driven optimization ADME-Tox profiling

2,6-Difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2) is a dihalogenated N-alkyl pyrimidin-4-amine with the molecular formula C5H5F2N3 and a molecular weight of 145.11 g mol⁻¹. The compound bears two electron-withdrawing fluorine substituents at ring positions 2 and 6 and an N-methylamino group at position 4.

Molecular Formula C5H5F2N3
Molecular Weight 145.11 g/mol
CAS No. 165258-58-2
Cat. No. B1609021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-methylpyrimidin-4-amine
CAS165258-58-2
Molecular FormulaC5H5F2N3
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC(=N1)F)F
InChIInChI=1S/C5H5F2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10)
InChIKeyPVABRRDKFJIOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2): Core Physicochemical and Structural Profile for Informed Sourcing


2,6-Difluoro-N-methylpyrimidin-4-amine (CAS 165258-58-2) is a dihalogenated N-alkyl pyrimidin-4-amine with the molecular formula C5H5F2N3 and a molecular weight of 145.11 g mol⁻¹ [1]. The compound bears two electron-withdrawing fluorine substituents at ring positions 2 and 6 and an N-methylamino group at position 4. Computed physicochemical descriptors include an XLogP3-AA value of 1.4, a topological polar surface area (TPSA) of 37.8 Ų, one hydrogen-bond donor, and five hydrogen-bond acceptors [1]. A predicted pKa of 0.11 ± 0.10 indicates that the pyrimidine nitrogen is very weakly basic . Within the broader landscape of fluorinated pyrimidine building blocks, this molecule is primarily employed as a synthetic intermediate in medicinal-chemistry programs targeting kinases and other ATP-binding proteins, as well as a fragment in probe-discovery campaigns [2].

Why 2,6-Difluoro-N-methylpyrimidin-4-amine Cannot Be Freely Swapped with Its Closest In-Class Analogs


Although several 4-aminopyrimidines share the same core scaffold, the specific combination of a 2,6-difluoro pattern and an N-methyl substituent on the 4-amino group produces a distinct physicochemical fingerprint that is not replicated by the 2,6-dichloro analog, the non-fluorinated parent, or the N–H (demethylated) variant. The fluorine → chlorine exchange alters lipophilicity by approximately one log unit, which has well-documented consequences for metabolic stability and off-target binding [1][2]. Likewise, the absence of N-methylation increases the hydrogen-bond donor count from one to two and expands the polar surface area by roughly 14 Ų, directly affecting passive membrane permeability and CNS exposure [1][3]. These physicochemical differences are not cosmetic—they govern solubility, permeability, and metabolic fate in both drug-discovery and chemical-biology contexts [4]. Consequently, treating this compound as a drop-in replacement for its closest in-class relatives without accounting for these quantifiable property divergences risks significant deviations in assay outcomes, synthetic performance, and pharmacokinetic behaviour.

2,6-Difluoro-N-methylpyrimidin-4-amine: Quantitative Head-to-Head Differentiation Evidence Guide


≥1 Log Unit Lower Lipophilicity vs. 2,6-Dichloro-N-methylpyrimidin-4-amine Reduces Off-Target Risk

The 2,6-difluoro derivative (XLogP3-AA = 1.4) is approximately one log unit less lipophilic than the 2,6-dichloro counterpart (XLogP3-AA = 2.4) [1][2]. Because lipophilicity is a primary determinant of promiscuous protein binding, phospholipidosis, and cytochrome P450 inhibition, the 1.0 log unit reduction is expected to translate into a measurably cleaner off-target profile and lower metabolic liability, consistent with the general principle that a clogP < 3 is a key physicochemical filter in lead optimisation [3].

Medicinal chemistry Lipophilicity-driven optimization ADME-Tox profiling

N-Methylation Reduces Polar Surface Area by 14.0 Ų vs. the N–H Analog, Enhancing Predicted Membrane Permeability

N-Methylation of the 4-amino group reduces the topological polar surface area (TPSA) from 51.8 Ų (2,6-difluoropyrimidin-4-amine, CAS 675-12-7) to 37.8 Ų (target compound), a decrease of 14.0 Ų [1][2]. Correspondingly, the hydrogen-bond donor count drops from 2 to 1. Both parameters are central to predictive models of passive membrane permeability and central nervous system (CNS) exposure; a TPSA < 60 Ų is a well-established threshold for favorable oral absorption, while TPSA < 40 Ų is frequently used as a cut-off for blood-brain barrier penetration [3].

Drug design Permeability Blood-brain barrier penetration

Confirmed Weak Importin-α1 Interaction (EC50 = 21.7 µM) Provides a Negative Selectivity Marker Against Nuclear-Transport Targets

In a quantitative fluorescence resonance energy transfer (FRET)-based counterscreen (PubChem AID 435026), 2,6-difluoro-N-methylpyrimidin-4-amine exhibited an EC50 of 2.17 × 10⁴ nM (21.7 µM) against the Importin-α/Importin-β YIC probe interaction [1]. This weak potency essentially serves as an inactivity benchmark for the Importin-α1 nuclear-transport axis, allowing researchers to use the compound as a negative-control probe when profiling more elaborate 2,6-difluoropyrimidine-containing libraries against Importin-mediated pathways. In contrast, established Importin-α inhibitors such as the bivalent GCP ligand (2GC) achieve IC50 values of ~35 µM in biochemical assays and 40–70 µM in cellular contexts [2], situating the target compound at the low end of the Importin-α affinity spectrum.

Chemical biology Nuclear transport Counterscreen data

2,6-Difluoro Substitution Enables Sequential SNAr Chemistry with Differentiable Leaving-Group Reactivity vs. the 2,6-Dichloro Analog

The 2,6-difluoro pattern on the pyrimidine ring provides two electronically activated positions for nucleophilic aromatic substitution (SNAr). While quantitative rate-constant comparisons for this specific scaffold are not publicly available, the Hammett σₚ constant for fluorine (σₚ = 0.06) versus chlorine (σₚ = 0.23) indicates that the difluoro system is less inductively deactivating than the dichloro analog, potentially enabling milder reaction conditions and broader functional-group tolerance [1]. The N-methyl group further protects the 4-amino position from undesired substitution during subsequent derivatization steps. This orthogonal reactivity profile—sequential activation at C‑2 and C‑6 with a blocked C‑4 amine—is exploited in the construction of diverse trisubstituted pyrimidine libraries [2].

Synthetic methodology Nucleophilic aromatic substitution Building-block diversification

Procurement-Relevant Application Scenarios for 2,6-Difluoro-N-methylpyrimidin-4-amine Stemming from Quantitative Differentiation


Fragment-Based Lead Discovery Requiring Low Lipophilicity (clogP < 3) and Low Molecular Weight

Fragment-based drug discovery (FBDD) programs enforce strict physicochemical filters. With a molecular weight of 145 Da and an XLogP3-AA of 1.4, this compound qualifies as a Ro3-compliant fragment [1]. The 1.0 log unit lower lipophilicity versus the 2,6-dichloro analog directly reduces the risk of non-specific binding in primary fragment screens, making it a superior choice for FBDD campaigns where promiscuity is a critical failure mode.

CNS-Penetrant Lead Optimization Requiring TPSA < 40 Ų

The TPSA of 37.8 Ų places this compound below the widely accepted blood-brain barrier permeability threshold of 40 Ų, whereas the N–H analog (TPSA = 51.8 Ų) and the dichloro analog (TPSA = 37.8 Ų but with higher lipophilicity) present different trade-offs [2]. Procurement teams targeting CNS indications can prioritize this specific analog to balance permeability with metabolic stability, as the N-methyl group reduces hydrogen-bond donor count while the fluorine atoms provide metabolic shielding.

Nuclear-Transport Chemical Biology: Negative-Control Probe for Importin-α/β Screening

With a measured EC50 of 21.7 µM in the FRET-based Importin-α/β counterscreen [3], the compound serves as a quantitatively defined weak binder. Researchers designing small-molecule modulators of nuclear import can source this compound as an inactive reference point to benchmark assay robustness and to confirm that observed hits are not artifacts of the 2,6-difluoropyrimidine scaffold.

Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidine Libraries via Sequential SNAr

The differential electronic character of fluorine versus chlorine (Δσₚ = –0.17) enables sequential functionalization at C‑2 and C‑6 under milder nucleophilic aromatic substitution conditions while the N-methyl group protects the 4-amino position from undesired reaction [4]. This orthogonal reactivity supports the rapid generation of diverse compound collections for kinase inhibitor lead optimisation, where the 2,6-difluoro pattern is a privileged entry point for dual-substitution chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-difluoro-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.